molecular formula C13H10F2O B6373243 2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol CAS No. 1261918-03-9

2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6373243
CAS No.: 1261918-03-9
M. Wt: 220.21 g/mol
InChI Key: NZMGZGBFGBCMCM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methylphenyl methylether with hydrogen fluoride to produce 2-fluoro-4-methylphenol . This intermediate can then undergo further reactions to introduce the second fluorine atom and form the desired biphenyl structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, specific temperatures, and pressures are crucial to ensure high yield and purity of the final product. The exact industrial methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-(2-methylphenyl)phenol

Comparison: Compared to its similar compounds, 2-Fluoro-4-(2-fluoro-4-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMGZGBFGBCMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684160
Record name 2',3-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-03-9
Record name 2',3-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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